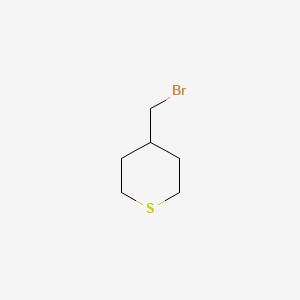

4-(Bromomethyl)-tetrahydro-2H-thiopyran

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)thiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrS/c7-5-6-1-3-8-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWJWYPCHQDWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284868 | |

| Record name | 4-(Bromomethyl)tetrahydro-2H-thiopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276056-87-1 | |

| Record name | 4-(Bromomethyl)tetrahydro-2H-thiopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)tetrahydro-2H-thiopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Bromomethyl)-tetrahydro-2H-thiopyran: A Versatile Synthetic Building Block

Introduction: The Untapped Potential of a Sulfur-Containing Heterocycle

In the landscape of modern medicinal chemistry, saturated heterocyclic scaffolds are indispensable tools for the construction of novel therapeutic agents. The tetrahydrothiopyran (or thiane) ring system, a sulfur-containing analogue of the well-known tetrahydropyran ring, offers a unique combination of properties that make it an attractive motif in drug design. The substitution of oxygen with a larger, more polarizable, and potentially metabolically distinct sulfur atom can significantly influence a molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability.

This guide focuses on a particularly useful, yet underexplored, derivative: 4-(Bromomethyl)-tetrahydro-2H-thiopyran . This compound serves as a valuable bifunctional building block, featuring a reactive bromomethyl group ripe for nucleophilic substitution and a cyclic thioether that can be further manipulated, for instance, through oxidation to the corresponding sulfoxide or sulfone. Its structural similarity to the more commercially available 4-(bromomethyl)tetrahydro-2H-pyran suggests a parallel utility in synthetic campaigns aimed at exploring new chemical space. This document will provide a comprehensive overview of its structure, proposed synthesis, anticipated reactivity, and potential applications, particularly for researchers and scientists in the field of drug development.

Chemical Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. While experimental data for this specific compound is not widely published, its properties can be inferred from its structure and comparison with analogous compounds.

| Property | Value | Source/Comment |

| IUPAC Name | 4-(Bromomethyl)thiane | IUPAC Nomenclature |

| Synonyms | 4-(Bromomethyl)tetrahydro-2H-thiopyran, (Thian-4-yl)methyl bromide | |

| Molecular Formula | C₆H₁₁BrS | |

| Molecular Weight | 195.12 g/mol | Calculated |

| CAS Number | Not assigned | As of late 2025 |

| Appearance | Expected to be a liquid | Inferred from pyran analogue[1] |

| Boiling Point | Not determined | Expected to be higher than pyran analogue (86 °C/20 mmHg)[1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | General property of similar structures |

Proposed Synthesis: A Logical Extension of a Proven Method

A robust and scalable synthesis for 4-(bromomethyl)tetrahydro-2H-pyran from its corresponding alcohol is well-documented.[2] This established protocol, employing a phosphine-mediated halogenation, can be logically and confidently extended to the synthesis of the target thiopyran derivative. The proposed starting material, (tetrahydro-2H-thiopyran-4-yl)methanol, is readily accessible through the reduction of tetrahydro-4H-thiopyran-4-one.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

(Tetrahydro-2H-thiopyran-4-yl)methanol

-

N-Bromosuccinimide (NBS)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and petroleum ether (or hexanes) for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (tetrahydro-2H-thiopyran-4-yl)methanol (1.0 eq) and dissolve it in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add triphenylphosphine (1.1 eq) to the stirred solution, followed by the portion-wise addition of N-bromosuccinimide (1.1 eq). Causality Note: Portion-wise addition of NBS is crucial to control the exothermicity of the reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (2x).

-

Washing: Combine the organic layers and wash with water and then with brine. Trustworthiness Note: The washing steps are essential to remove water-soluble byproducts like succinimide and any remaining salts, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel flash column chromatography, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 2-10%), to afford the pure this compound.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in its dual reactivity. The primary alkyl bromide is a potent electrophile, while the thioether is a nucleophilic center that can also be oxidized.

Nucleophilic Substitution at the Bromomethyl Group

The C-Br bond is highly susceptible to attack by a wide range of nucleophiles, making this compound an excellent reagent for introducing the tetrahydrothiopyran-4-ylmethyl moiety into various molecular scaffolds.

Potential Transformations:

Caption: Key reaction pathways for this compound.

-

Ether and Thioether Synthesis: Reaction with alcohols (R-OH) or thiols (R-SH) under basic conditions (e.g., NaH, K₂CO₃) will yield the corresponding ethers and thioethers.

-

Amine Alkylation: Primary or secondary amines can be alkylated to introduce the thiane moiety, a common strategy in the synthesis of bioactive molecules.

-

Esterification: Carboxylate salts will displace the bromide to form esters.

-

Carbon-Carbon Bond Formation: Carbanions, such as those derived from malonates or organometallic reagents, can be used to form new C-C bonds.

Oxidation of the Thioether

The sulfur atom can be selectively oxidized to the sulfoxide or sulfone. These transformations can be valuable for modulating the polarity, solubility, and hydrogen bond accepting capacity of a molecule.[3]

-

Sulfoxide Formation: Controlled oxidation with one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate will yield the corresponding sulfoxide.

-

Sulfone Formation: Using an excess of a strong oxidizing agent (e.g., >2 equivalents of m-CPBA or H₂O₂ with a catalyst) will lead to the formation of the 4-(bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide.[3]

Applications in Drug Discovery and Development

The tetrahydropyran ring is a well-established "privileged scaffold" in medicinal chemistry, known for improving pharmacokinetic properties.[4] Its sulfur-containing counterpart, the tetrahydrothiopyran ring, is also gaining recognition as a valuable bioisostere.[5]

-

Scaffold Hopping and Bioisosterism: this compound allows for the direct replacement of the more common tetrahydropyran or cyclohexane rings in known bioactive compounds. This "scaffold hopping" can lead to new intellectual property and potentially improved drug-like properties.

-

Modulation of Physicochemical Properties: The thioether provides a handle for increasing polarity through oxidation to the sulfoxide or sulfone, which can be used to fine-tune a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

-

Introduction of a Hydrogen Bond Acceptor: The sulfur atom, and more so the sulfoxide and sulfone moieties, can act as hydrogen bond acceptors, potentially forming new, beneficial interactions with biological targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be reliably predicted based on its structural alerts and data from its close analogues, 4-(bromomethyl)tetrahydro-2H-pyran and its 1,1-dioxide derivative.[3] This compound should be handled with extreme care by trained personnel in a well-ventilated chemical fume hood.

GHS Hazard Classification (Predicted):

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | H302: Harmful if swallowed.[3] H314: Causes severe skin burns and eye damage. H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It may be moisture and heat sensitive.[1] Storage under an inert atmosphere is recommended.

Conclusion

This compound is a promising, albeit underutilized, synthetic intermediate with significant potential for application in medicinal chemistry and materials science. Its straightforward proposed synthesis, coupled with the versatile reactivity of both the bromomethyl group and the thioether moiety, makes it a valuable tool for introducing the thiane scaffold into a diverse range of molecules. As researchers continue to explore novel chemical space, the strategic use of such bifunctional building blocks will be paramount in the efficient discovery and development of next-generation therapeutics. Further experimental validation of its properties and reactivity is warranted and will undoubtedly solidify its place in the synthetic chemist's toolbox.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66469853, 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide. Retrieved from [Link].

- Google Patents (2014). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.

-

Pharmaffiliates (2024). 4-(Bromomethyl)tetrahydro-2H-pyran (BSC). Retrieved from [Link].

- Google Patents (2008). EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists.

-

ResearchGate (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773573, (Oxan-4-yl)methanol. Retrieved from [Link].

-

ResearchGate (2020). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link].

Sources

- 1. 4-(Bromomethyl)tetrahydro-2H-pyran | 125552-89-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 4-(Bromomethyl)tetrahydropyran | 125552-89-8 [chemicalbook.com]

- 3. 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide | C6H11BrO2S | CID 66469853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. espublisher.com [espublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(Bromomethyl)-tetrahydro-2H-thiopyran: A Versatile Heterocyclic Synthon

This guide provides a comprehensive technical overview of 4-(Bromomethyl)-tetrahydro-2H-thiopyran, also known as 4-(bromomethyl)thiane. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, reactivity, and potential applications of this valuable, yet specialized, heterocyclic building block. While this compound is typically synthesized as a reactive intermediate for immediate use and does not have a widely cataloged CAS number, we will reference its structurally verified sulfone derivative, this compound 1,1-dioxide (CAS No. 1423029-10-0), for contextual grounding.[1][2]

Core Compound Profile: Physicochemical & Safety Data

This compound is a saturated six-membered heterocycle containing a sulfur atom, functionalized with a reactive bromomethyl group at the 4-position. This structure makes it an excellent electrophilic building block for introducing the tetrahydrothiopyran-4-ylmethyl moiety into a target molecule. Its properties are analogous to its more common oxygen-containing counterpart, 4-(bromomethyl)-tetrahydro-2H-pyran (CAS No. 125552-89-8).[3]

Table 1: Physicochemical Properties

| Property | Value | Source / Method |

| CAS Number | Not Available | Inferred; (Sulfone derivative is 1423029-10-0)[1] |

| Molecular Formula | C₆H₁₁BrS | Calculated |

| Molecular Weight | 195.12 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (Predicted) | By analogy to pyran derivative[3] |

| Boiling Point | Higher than 86 °C / 20 mmHg | Estimated by analogy to pyran derivative[3] |

| IUPAC Name | 4-(Bromomethyl)thiane | IUPAC Nomenclature |

| Synonyms | This compound | - |

Safety & Handling

As a primary alkyl bromide, this compound should be handled with care in a well-ventilated chemical fume hood. It is expected to be a skin and eye irritant and a lachrymator. The related sulfone is classified as causing severe skin burns and eye damage (H314) and being harmful if swallowed (H302).[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

-

Storage: Store in a cool, dry place away from moisture and strong oxidizing agents. Due to its reactivity, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent degradation.

Synthesis Protocol and Mechanistic Rationale

The most direct and reliable method for synthesizing this compound is via the bromination of its corresponding alcohol, (tetrahydro-2H-thiopyran-4-yl)methanol. The Appel reaction, utilizing triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-Bromosuccinimide (NBS), is a standard and high-yielding procedure for this type of transformation.

Experimental Protocol: Bromination via Appel Reaction

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL per 1 mmol of alcohol).

-

Reagent Addition: Add triphenylphosphine (1.2 equivalents) to the solvent. Cool the resulting solution to 0 °C in an ice bath.

-

Bromine Source: Slowly add N-Bromosuccinimide (NBS) (1.2 equivalents) portion-wise, ensuring the internal temperature does not exceed 5 °C. The formation of a white precipitate (triphenylphosphine oxide precursor) is typically observed.

-

Alcohol Addition: Prepare a solution of (tetrahydro-2H-thiopyran-4-yl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude oil contains the desired product and triphenylphosphine oxide.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure liquid.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality and Mechanistic Insight

The choice of the Appel reaction is deliberate. It proceeds under mild, neutral conditions, which is crucial for preventing side reactions that might occur with acidic reagents (like HBr) on the sulfide moiety. The mechanism involves the initial formation of a phosphonium bromide salt from PPh₃ and NBS. The alcohol then acts as a nucleophile, attacking the phosphonium center and displacing a bromide ion. In the final step, this bromide ion performs an Sɴ2 attack on the carbon bearing the activated oxygen, leading to the desired alkyl bromide and the highly stable triphenylphosphine oxide byproduct.

Caption: Workflow for the synthesis of this compound.

Core Reactivity: The Sɴ2 Electrophile

The primary utility of this compound stems from its nature as a potent Sɴ2 electrophile. The carbon atom of the bromomethyl group is electron-deficient due to the inductive effect of the adjacent bromine atom, making it highly susceptible to attack by a wide range of nucleophiles.

Key features of its reactivity include:

-

Primary Halide: As a primary alkyl halide, it reacts readily via the Sɴ2 mechanism with minimal steric hindrance.[4]

-

Good Leaving Group: The bromide ion is an excellent leaving group, facilitating rapid displacement.

-

Versatility: This reactivity allows for the facile formation of C-N, C-O, C-S, and C-C bonds, making it a versatile tool for introducing the tetrahydrothiopyran scaffold.

This predictable reactivity is the cornerstone of its application in drug discovery, where it can be used to couple the sulfur-containing heterocycle to amines, phenols, thiols, or carbanions present in other fragments of a larger drug molecule.

Caption: General Sɴ2 reaction pathway for this compound.

Applications in Medicinal Chemistry and Drug Development

Saturated heterocyclic rings are privileged scaffolds in modern drug design. The tetrahydrothiopyran ring, as a bioisostere of cyclohexane or tetrahydropyran, offers a unique combination of properties.[5] Replacing a methylene group with sulfur increases polarity and can introduce a potential hydrogen bond acceptor site without adding significant steric bulk.

The utility of this compound is as a key intermediate for synthesizing more complex molecules with potential therapeutic applications, including:

-

Antibacterials: The tetrahydrothiopyran motif is found in novel oxazolidinone antibacterial agents, where it serves to modulate pharmacokinetic properties and target engagement.[5]

-

Antiparasitic Agents: Derivatives of 2,6-diaryl-tetrahydro-thiopyran-4-ones have been investigated for their activity against kinetoplastid parasites, which cause diseases like Chagas' disease and leishmaniasis.

-

Oncology and Neuroscience: The related tetrahydropyran scaffold is integral to therapeutics for cancer and neurological disorders.[5] The thiopyran analog provides a route to explore novel chemical space with potentially improved metabolic stability or target affinity.

By using this compound, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a lead compound by introducing this specific sulfur-containing ring system.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66469853, 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide. Available: [Link]

-

ResearchGate (2003). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Chemistry of Heterocyclic Compounds. Available: [Link]

-

Autechaux, A. (n.d.). Exploring 4-Bromomethyl-2-Cyanobiphenyl: A Key Intermediate in Pharmaceutical Synthesis. Available: [Link]

- Google Patents (n.d.). EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists.

-

ResearchGate (n.d.). ChemInform Abstract: Synthesis of 4-Bromomethyl-1,3-dioxolane. Available: [Link]

-

Michigan State University Department of Chemistry (n.d.). Alkyl Halide Reactivity. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 175506349, (4-Bromophenyl) thietane-3-carboxylate. Available: [Link]

-

Organic Syntheses (n.d.). 3-thenyl bromide. Org. Synth. 1951, 31, 93. Available: [Link]

-

Cheméo (n.d.). Chemical Properties of Pentane, 3-(bromomethyl)- (CAS 3814-34-4). Available: [Link]

-

PubMed (2009). A new efficient enantioselective synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane, a valuable ingredient for the aroma of passion fruit. Chirality, 21(1), 176-82. Available: [Link]

-

Loiseau, F. et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(11), 3328. Available: [Link]

Sources

- 1. 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide | C6H11BrO2S | CID 66469853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 4-(Bromomethyl)tetrahydro-2H-pyran | 125552-89-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. KR100885148B1 - Method for preparing 4'-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Characteristics of 4-(Bromomethyl)-tetrahydro-2H-thiopyran

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed exploration of the spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for the heterocyclic compound 4-(Bromomethyl)-tetrahydro-2H-thiopyran . Designed for professionals in research and drug development, this document moves beyond a simple recitation of data, offering in-depth analysis and interpretation rooted in the principles of spectroscopic science. The causality behind spectral features is explained to provide a practical and insightful understanding of this molecule's structural and electronic properties.

Introduction: The Significance of Substituted Thianes

Thiane, a six-membered saturated heterocycle containing a sulfur atom, and its derivatives are significant scaffolds in medicinal chemistry and materials science. The introduction of various substituents onto the thiane ring allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, conformational preferences, and ability to interact with biological targets. The subject of this guide, this compound, is a versatile synthetic intermediate. The bromomethyl group serves as a reactive handle for nucleophilic substitution, enabling the facile introduction of a wide array of functional groups, thereby making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

A robust understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformation in chemical reactions. This guide will provide a detailed, albeit predictive, analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, based on the well-established principles of spectroscopy and data from analogous compounds.

Synthesis and Purity Considerations

The synthesis of this compound can be envisioned as a two-step process starting from a suitable 4-substituted tetrahydrothiopyran derivative. A plausible and efficient route involves the reduction of a carboxylic acid or its ester at the 4-position to the corresponding primary alcohol, followed by bromination.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of (Tetrahydro-2H-thiopyran-4-yl)methanol

Step-by-Step Methodology:

-

A solution of ethyl tetrahydro-2H-thiopyran-4-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with THF or diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (tetrahydro-2H-thiopyran-4-yl)methanol, which can be purified further by distillation or chromatography if necessary.

Experimental Protocol: Synthesis of this compound

The conversion of the synthesized alcohol to the target alkyl bromide can be achieved using various standard brominating agents. A common and effective method involves the use of phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in an Appel reaction. The following protocol is adapted from a similar transformation.[2]

Step-by-Step Methodology (using PBr₃):

-

To a solution of (tetrahydro-2H-thiopyran-4-yl)methanol (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) at 0 °C under an inert atmosphere, phosphorus tribromide (0.4 equivalents) is added dropwise with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction is then carefully quenched by pouring it onto ice-water.

-

The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or silica gel chromatography to afford pure this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their connectivity within a molecule. For this compound, we can predict the chemical shifts and splitting patterns based on the structure and data from analogous compounds like thiane.[3][4]

Predicted ¹H NMR Spectrum

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Rationale |

| H-2, H-6 (axial & equatorial) | 2.5 - 2.8 | Multiplet | Protons alpha to the sulfur atom are deshielded and will appear as a complex multiplet. | |

| H-3, H-5 (axial & equatorial) | 1.6 - 1.9 | Multiplet | Methylene protons on the ring, will show complex splitting due to coupling with neighboring protons. | |

| H-4 (methine) | 1.9 - 2.2 | Multiplet | The methine proton at the 4-position will be a complex multiplet due to coupling with the adjacent methylene protons and the bromomethyl protons. | |

| -CH₂Br (bromomethyl) | 3.3 - 3.5 | Doublet | ~6-7 | These protons are attached to a carbon bearing an electronegative bromine atom, causing a downfield shift. They will be split into a doublet by the adjacent methine proton (H-4). |

Rationale for Predicted Chemical Shifts and Splitting

-

Protons Alpha to Sulfur (H-2, H-6): The protons on the carbons adjacent to the sulfur atom (C-2 and C-6) are expected to be the most deshielded of the ring protons due to the electronegativity of sulfur. In the parent thiane, these protons appear around 2.57 ppm.[4] The chair conformation of the thiane ring will lead to distinct axial and equatorial protons, which will have different chemical shifts and coupling constants, resulting in a complex multiplet.

-

Ring Methylene Protons (H-3, H-5): These protons are further from the heteroatom and are expected to resonate at a more upfield region, typical for cyclic alkanes. Their signals will also be complex multiplets due to geminal and vicinal coupling with neighboring protons.

-

Methine Proton (H-4): The proton at the point of substitution will be coupled to the four protons on the adjacent C-3 and C-5 carbons, as well as the two protons of the bromomethyl group, leading to a highly complex multiplet.

-

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are diastereotopic and will be significantly deshielded by the electronegative bromine atom. They are expected to appear as a doublet due to coupling with the single methine proton at the 4-position.

Caption: Key proton environments and their coupling relationships in this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the parent ring, some carbons are chemically equivalent.

Predicted ¹³C NMR Spectrum

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-2, C-6 | 28 - 32 | Carbons alpha to the sulfur atom. |

| C-3, C-5 | 25 - 29 | Methylene carbons in the ring. |

| C-4 | 38 - 42 | Methine carbon bearing the bromomethyl group. |

| -CH₂Br | 35 - 40 | Carbon attached to the electronegative bromine atom. |

Rationale for Predicted Chemical Shifts

-

Alpha Carbons (C-2, C-6): In thiane, the alpha carbons appear around 29 ppm. A similar chemical shift is expected here.

-

Beta and Gamma Carbons (C-3, C-5, C-4): The chemical shifts of the other ring carbons will be influenced by their distance from the sulfur atom and the substituent. The C-4 carbon, being a substituted methine, will have a distinct chemical shift.

-

Bromomethyl Carbon (-CH₂Br): The carbon atom directly bonded to the bromine will be significantly deshielded, and its chemical shift will be in the typical range for a carbon in an alkyl bromide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2950 - 2850 | C-H (alkane) stretching | Strong |

| 1470 - 1430 | C-H bending (scissoring) | Medium |

| 1300 - 1150 | -CH₂- wagging | Medium |

| 650 - 550 | C-Br stretching | Medium to Strong |

| ~700 | C-S stretching | Weak to Medium |

Interpretation of Key IR Bands

-

C-H Vibrations: The strong absorptions in the 2850-2950 cm⁻¹ region are characteristic of C-H stretching vibrations in the saturated hydrocarbon framework of the thiane ring and the methyl group.

-

C-Br Stretch: A key diagnostic peak will be the C-Br stretching vibration, which is expected to appear in the fingerprint region, typically between 550 and 650 cm⁻¹.[5]

-

C-S Stretch: The C-S stretching vibration is generally weak and appears in the fingerprint region, which can sometimes be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in structure elucidation. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

Predicted Mass Spectrum

| m/z Value | Proposed Fragment Ion | Significance |

| 194/196 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). |

| 115 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation for alkyl bromides. This would likely be a prominent peak. |

| 97 | [C₅H₉S]⁺ | Loss of the bromomethyl group. |

| 87 | [Thiane - H]⁺ | Fragmentation of the ring. |

Fragmentation Pathway Analysis

The presence of bromine is a key diagnostic feature in the mass spectrum. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of almost equal intensity.

A primary fragmentation pathway will be the cleavage of the C-Br bond, which is the weakest bond in the molecule, leading to the loss of a bromine radical and the formation of a stable carbocation at m/z 115. Further fragmentation of the thiane ring would lead to smaller fragment ions.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide has provided a comprehensive, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have elucidated the expected spectral features, providing a robust framework for the identification and characterization of this important synthetic intermediate. The detailed protocols for its synthesis further enhance the practical utility of this guide for researchers in organic synthesis and drug development. The interpretations and predictions herein should serve as a valuable reference for any scientist working with this or structurally related molecules.

References

-

PubChem. Thiane - Compound Summary. [Link]

-

PubChem. (Oxan-4-yl)methanol - Compound Summary. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

- Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

-

ResearchGate. Analysis of the 100 MHz 1H NMR Spectrum and Conformation of trans-2-t-butyl-cis-2-methyl-1,3-dithiane 1Oxide. [Link]

- Google Patents.

-

YouTube. Carboxylic Acid Reduction with LiAlH4 mechanism. [Link]

-

Chemistry LibreTexts. Reduction of Carboxylic Acids with LiAlH₄. [Link]

-

Arkivoc. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

-

Chemistry LibreTexts. High Resolution Proton NMR Spectra. [Link]

-

National Institute of Standards and Technology. Ethane - NIST Chemistry WebBook. [Link]

-

The University of Ottawa NMR Facility Blog. The Extremely Complicated 1H NMR Spectrum of Ethane. [Link]

-

Michigan State University Department of Chemistry. Chapter 2: Fragmentation and Interpretation of Spectra. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- Google Patents. US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.

-

MDPI. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, neat, experimental) (HMDB0060292). [Link]

-

Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

Chemistry LibreTexts. Structure Determination of Alkanes Using 13C-NMR and H-NMR. [Link]

-

Taylor & Francis. Thiopyran – Knowledge and References. [Link]

-

Chemguide. high resolution nmr spectra. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution with 4-(Bromomethyl)-tetrahydro-2H-thiopyran

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed technical guide for performing nucleophilic substitution reactions with 4-(bromomethyl)-tetrahydro-2H-thiopyran. The protocols and insights are designed for professionals in organic synthesis, medicinal chemistry, and drug development who are looking to incorporate the tetrahydro-2H-thiopyran-4-ylmethyl moiety into their target molecules. This versatile building block is of growing interest due to the prevalence of saturated heterocycles in modern pharmaceuticals.

Introduction: The Strategic Value of the Tetrahydrothiopyran Moiety

Saturated heterocyclic scaffolds are cornerstones of modern drug discovery, offering access to three-dimensional chemical space that often leads to improved physicochemical properties and novel biological activities. The tetrahydro-2H-thiopyran ring, in particular, serves as a valuable bioisostere for cyclohexane and tetrahydropyran rings, with the sulfur atom potentially influencing metabolic stability, lipophilicity, and receptor-binding interactions. This compound is a key electrophilic building block designed for the facile introduction of this desirable scaffold onto a wide range of nucleophilic substrates.

As a primary alkyl bromide, this compound is an excellent candidate for bimolecular nucleophilic substitution (SN2) reactions.[1][2] This pathway is characterized by a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[1][3] This mechanism is highly reliable and stereospecific, proceeding with an inversion of configuration if a chiral center were present at the electrophilic carbon.[3][4]

The reactivity of this reagent is primarily dictated by the unhindered nature of the primary carbon bearing the bromine atom, making it highly susceptible to attack by a variety of nucleophiles.[1] The tetrahydrothiopyran ring itself is generally stable under common SN2 reaction conditions, though care should be taken to avoid strongly basic conditions at elevated temperatures which could potentially lead to ring-opening or other side reactions.

Core Principles and Mechanistic Considerations

The success of a nucleophilic substitution reaction with this compound hinges on a solid understanding of the SN2 mechanism and the factors that govern its rate and efficiency.

The SN2 Pathway: A Concerted Dance

The SN2 reaction is a bimolecular process, meaning its rate is dependent on the concentration of both the alkyl halide and the nucleophile.[3] The reaction proceeds through a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group.[1] This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the carbon atom.[1]

Caption: General SN2 mechanism for this compound.

Key Factors for Successful Alkylation

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. Anionic nucleophiles (e.g., thiolates, phenoxides, alkoxides) are generally more potent than their neutral counterparts (e.g., thiols, phenols, alcohols).[5]

-

Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for SN2 reactions.[6] They solvate the cation of the nucleophilic salt, leaving the anionic nucleophile relatively "naked" and highly reactive. Protic solvents (e.g., water, alcohols) can hydrogen-bond with the nucleophile, reducing its reactivity.

-

Base Selection: When using neutral nucleophiles like phenols or thiols, a non-nucleophilic base is required to deprotonate them in situ. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The choice of base should be tailored to the acidity of the nucleophile.

-

Temperature Control: SN2 reactions are often favored at room temperature or with gentle heating. Higher temperatures can promote the competing E2 elimination reaction, although this is less of a concern with primary alkyl halides like our substrate.

-

Leaving Group Ability: Bromide is an excellent leaving group, making this compound a highly reactive electrophile. The order of leaving group ability for halogens is I > Br > Cl > F.[7]

Experimental Protocols

The following protocols are representative examples for the nucleophilic substitution of this compound with various classes of nucleophiles. Researchers should optimize these conditions for their specific substrates.

Synthesis of the Starting Material: this compound

A plausible synthetic route to the title compound would be analogous to its tetrahydropyran counterpart, starting from the commercially available tetrahydro-2H-thiopyran-4-carbaldehyde.

Caption: Plausible synthetic workflow for the starting material.

General Protocol for N-Alkylation of Amines

This protocol describes the reaction with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile or DMF

-

Round-bottom flask with stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a clean, dry round-bottom flask, add the amine, potassium carbonate, and the chosen solvent.

-

Stir the mixture under an inert atmosphere at room temperature for 15 minutes.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

-

Using a slight excess of the amine helps to drive the reaction to completion.

-

Potassium carbonate acts as a mild base to neutralize the HBr formed during the reaction, preventing the formation of the amine hydrobromide salt which is not nucleophilic.

-

Acetonitrile and DMF are excellent polar aprotic solvents for this SN2 reaction.

General Protocol for O-Alkylation of Phenols

This protocol outlines the Williamson ether synthesis with a phenolic substrate.

Materials:

-

This compound (1.0 eq)

-

Phenol (1.0 eq)

-

Cesium carbonate (Cs₂CO₃) (1.5 eq) or Potassium carbonate (K₂CO₃) (2.0 eq)

-

DMF

-

Round-bottom flask with stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, dissolve the phenol in DMF.

-

Add the base (Cs₂CO₃ or K₂CO₃) and stir the mixture at room temperature for 30 minutes under an inert atmosphere.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Causality Behind Choices:

-

Cesium carbonate is often more effective than potassium carbonate for phenol alkylation due to the increased solubility of the cesium phenoxide in organic solvents.

-

DMF is a good solvent for this reaction as it readily dissolves both the phenoxide salt and the alkyl bromide.[8]

General Protocol for S-Alkylation of Thiols

This protocol details the reaction with a thiol to form a thioether.

Materials:

-

This compound (1.0 eq)

-

Thiol (1.0 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

-

THF or DMF

-

Round-bottom flask with stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Using K₂CO₃: Dissolve the thiol in DMF, add K₂CO₃, and stir for 20 minutes at room temperature.

-

Using NaH: To a suspension of NaH in THF at 0 °C, add a solution of the thiol in THF dropwise. Stir for 30 minutes at 0 °C.

-

Add this compound to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Carefully quench the reaction with water (especially if NaH was used).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify by flash column chromatography.

Causality Behind Choices:

-

Thiols are generally more acidic than alcohols and phenols, so a milder base like K₂CO₃ is often sufficient.[5] For less acidic thiols or for faster reaction rates, a stronger base like NaH can be used.

-

THF is a suitable solvent when using NaH, while DMF is a good choice for K₂CO₃.

Data Presentation: Representative Reaction Conditions

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Nitrogen | Aniline | K₂CO₃ | Acetonitrile | 60 | 4-8 |

| Piperidine | K₂CO₃ | DMF | RT | 2-4 | |

| Oxygen | Phenol | Cs₂CO₃ | DMF | 50 | 6-12 |

| 4-Methoxybenzyl alcohol | NaH | THF | RT | 3-6 | |

| Sulfur | Thiophenol | K₂CO₃ | DMF | RT | 1-3 |

| Ethanethiol | NaH | THF | 0 to RT | 1-2 |

Note: Reaction times are approximate and should be determined by monitoring the reaction progress.

Potential Side Reactions and Troubleshooting

-

Elimination (E2): While less likely for a primary alkyl bromide, the use of bulky, strong bases at high temperatures can favor elimination over substitution. If elimination byproducts are observed, consider using a less hindered base or lowering the reaction temperature.

-

Over-alkylation of Amines: Primary and secondary amines can undergo multiple alkylations.[9] To favor mono-alkylation, use a larger excess of the amine or add the alkylating agent slowly to a solution of the amine.

-

Reactivity of the Ring Sulfur: While generally stable, the sulfur atom in the tetrahydrothiopyran ring is a potential nucleophile. Under certain conditions, particularly with very strong electrophiles or in the presence of Lewis acids, reactions at the sulfur are possible, though unlikely in the context of these SN2 protocols. If unexpected byproducts are observed, a thorough characterization is necessary to rule out reactions involving the ring sulfur.

Conclusion

This compound is a valuable and versatile building block for the introduction of the tetrahydrothiopyran moiety into a wide range of molecules. Its high reactivity as a primary alkyl bromide in SN2 reactions allows for straightforward and predictable alkylation of nitrogen, oxygen, and sulfur nucleophiles. By understanding the core principles of the SN2 mechanism and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this reagent to advance their synthetic and drug discovery programs.

References

-

Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

- Masson, S., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, In Press.

- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.

- Nasir, N. M., Ermanis, K., & Clarke, P. A. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 12(21), 3323–3336.

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

-

Chad's Prep. (n.d.). Introduction to SN2 Reactions. Retrieved from [Link]

-

Quora. (2016). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? Retrieved from [Link]

- Kazemi, S., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.

- Cazorla, C., Pfordt, É., Duclos, M., Métay, E., & Lemaire, M. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 13(9), 2482-2488.

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

-

PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

-

Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. SN2 Reaction Mechanism [chemistrysteps.com]

- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]

- 7. quora.com [quora.com]

- 8. pharmaxchange.info [pharmaxchange.info]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the O-alkylation of Phenols with "4-(Bromomethyl)-tetrahydro-2H-thiopyran"

Introduction: The Strategic Incorporation of the Tetrahydro-2H-thiopyran Moiety into Phenolic Scaffolds

In the landscape of modern drug discovery and development, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of medicinal chemistry. The O-alkylation of phenols is a fundamental transformation that allows for the introduction of diverse molecular fragments, thereby modulating properties such as potency, selectivity, and pharmacokinetics. This guide focuses on the application of a unique alkylating agent, "4-(Bromomethyl)-tetrahydro-2H-thiopyran," for the derivatization of phenolic compounds.

The tetrahydro-2H-thiopyran scaffold is a sulfur-containing heterocycle of significant interest in medicinal chemistry. Its incorporation into drug candidates has been associated with a range of beneficial biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within biological targets, potentially leading to enhanced binding affinity and a unique pharmacological signature compared to its oxygen-containing counterpart, tetrahydropyran. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful O-alkylation of phenols using this compound, based on the principles of the Williamson ether synthesis.

Reaction Mechanism and Theoretical Framework

The O-alkylation of phenols with this compound proceeds via the well-established Williamson ether synthesis, a classic S(N)2 reaction.[2] The reaction involves the deprotonation of the phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on the tetrahydro-2H-thiopyran ring, displacing the bromide leaving group to form the desired aryl ether.

Several factors can influence the efficiency and selectivity of this reaction, including the choice of base, solvent, and reaction temperature. A critical consideration is the potential for competing side reactions, primarily C-alkylation, where the phenoxide attacks the alkyl halide with its aromatic ring instead of the oxygen atom.[3] The regioselectivity between O- and C-alkylation is significantly influenced by the reaction conditions, particularly the choice of solvent.[4] Another potential side reaction is elimination, although this is less likely with a primary alkyl halide like this compound.[2]

Synthesis of the Alkylating Agent: this compound

A reliable supply of the alkylating agent is paramount. While commercially available from some suppliers, its synthesis from readily available starting materials is often necessary. A common and effective route involves a two-step process starting from tetrahydro-4H-thiopyran-4-one.

Step 1: Reduction to 4-(Hydroxymethyl)-tetrahydro-2H-thiopyran

The ketone functionality of tetrahydro-4H-thiopyran-4-one can be readily reduced to the corresponding alcohol using a variety of reducing agents. Sodium borohydride (NaBH(_4)) in an alcoholic solvent such as methanol or ethanol is a mild and effective choice for this transformation.

Step 2: Bromination of 4-(Hydroxymethyl)-tetrahydro-2H-thiopyran

The resulting primary alcohol is then converted to the desired bromomethyl derivative. A common method for this transformation is the Appel reaction, which utilizes triphenylphosphine (PPh(_3)) and a bromine source like carbon tetrabromide (CBr(_4)) or N-bromosuccinimide (NBS).

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is expected to be a skin and eye irritant and should be handled with care. Phenols and strong bases are corrosive and toxic.

Protocol 1: Synthesis of this compound

Part A: Synthesis of 4-(Hydroxymethyl)-tetrahydro-2H-thiopyran

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol (10 mL per gram of ketone).

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH(_4)) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (DCM) (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure to yield 4-(hydroxymethyl)-tetrahydro-2H-thiopyran, which can often be used in the next step without further purification.

Part B: Bromination to this compound

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(hydroxymethyl)-tetrahydro-2H-thiopyran (1.0 eq) and triphenylphosphine (PPh(_3)) (1.2 eq) in anhydrous dichloromethane (DCM) (15 mL per gram of alcohol).

-

Bromination: Cool the solution to 0 °C. Slowly add N-bromosuccinimide (NBS) (1.2 eq) portion-wise.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO(_3)) solution and brine.

-

Purification: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: O-Alkylation of a Generic Phenol

-

Reaction Setup: To a solution of the desired phenol (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (10 mL per gram of phenol), add a base (e.g., potassium carbonate (K(_2)CO(_3), 2.0 eq) or cesium carbonate (Cs(_2)CO(_3), 1.5 eq)).

-

Addition of Alkylating Agent: Add this compound (1.1 - 1.5 eq) to the suspension.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the phenol. Electron-poor phenols may require more forcing conditions.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting phenol is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired O-alkylated phenol derivative.[1]

Data Presentation and Characterization

The successful synthesis of the O-alkylated products should be confirmed by standard analytical techniques.

| Parameter | Phenol (Starting Material) | O-Alkylated Product |

| Appearance | Typically a crystalline solid or oil | Typically a crystalline solid or oil |

| TLC R(_f) | Varies | Higher than the starting phenol |

| ¹H NMR | Phenolic -OH proton (broad singlet, disappears on D(_2)O exchange) | Absence of phenolic -OH proton, appearance of new signals for the tetrahydro-2H-thiopyran moiety. |

| ¹³C NMR | Characteristic chemical shifts for the phenolic carbon | Shift in the phenolic carbon resonance and new signals for the tetrahydro-2H-thiopyran moiety. |

| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹) | Disappearance of the broad O-H stretch. |

| Mass Spectrometry | Molecular ion peak corresponding to the phenol | Molecular ion peak corresponding to the O-alkylated product. |

Visualization of Workflows

Synthesis of this compound

Caption: Synthetic route to the alkylating agent.

General O-Alkylation Workflow

Caption: General workflow for O-alkylation.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no reaction | Insufficiently strong base for the specific phenol. | Use a stronger base (e.g., Cs(_2)CO(_3) or NaH). For NaH, use an anhydrous solvent like THF or DMF.[2] |

| Low reaction temperature. | Increase the reaction temperature. | |

| Sterically hindered phenol. | Prolong the reaction time and/or increase the temperature. | |

| Formation of C-alkylated byproduct | Reaction conditions favoring C-alkylation. | Use a polar aprotic solvent like DMF or acetonitrile. Protic solvents can favor C-alkylation.[3][4] |

| Elimination byproduct observed | High reaction temperature. | Lower the reaction temperature. |

| Difficulty in purification | Close R(_f) values of product and starting material. | Optimize the solvent system for column chromatography. Consider recrystallization from a suitable solvent system. |

Conclusion

The O-alkylation of phenols with this compound represents a valuable synthetic strategy for introducing a medicinally relevant heterocyclic motif. By following the detailed protocols and considering the key reaction parameters outlined in this guide, researchers can effectively synthesize a diverse range of novel aryl ethers. The principles of the Williamson ether synthesis, coupled with careful optimization and purification, will enable the successful incorporation of the tetrahydro-2H-thiopyran moiety, facilitating further exploration of its potential in drug discovery programs.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

González-Vera, J. A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(5), 854-866. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2011). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

ResearchGate. How to recrystallize an oily compound after column chromatography? [Link]

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12345, Tetrahydro-4H-thiopyran-4-one. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67890, 4-(Hydroxymethyl)tetrahydro-2H-thiopyran. [Link]

-

The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

- McMurry, J. (2015). Organic Chemistry. Cengage Learning.

-

OpenStax. 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 54321, 4-(Bromomethyl)tetrahydro-2H-thiopyran. [Link]

-

Indian Journal of Chemistry. Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage. [Link]

-

PubMed Central. Recent Advances in the Selective Oxidative Dearomatization of Phenols to o-Quinones and o-Quinols with Hypervalent Iodine Reagents. [Link]

-

ResearchGate. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

-

ACS Publications. Sustainable Lignin Valorization: Ti(III)-Mediated Reductive Degradation Yielding Aromatic Monomers (Phenol and Styrene). [Link]

-

RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

-

ResearchGate. Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

-

Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. [Link]

-

Reddit. Is a base necessary for a phenol O-alkylation using alkyl iodides? : r/chemhelp. [Link]

-

ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

-

The Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

RSC Publishing. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]

-

ResearchGate. A Detailed Bromination Study of 7-Hydroxy-4-Methyl Benzopyran-2-One Under Classical Method and Microwave Irradiation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Products from 4-(Bromomethyl)-tetrahydro-2H-thiopyran Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(bromomethyl)-tetrahydro-2H-thiopyran and its derivatives. This guide is designed to provide expert insights and practical solutions to common purification challenges encountered during your synthetic workflows. The unique structure of the thiopyran ring, containing a sulfur heteroatom, can present specific challenges that require tailored purification strategies.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high purity for your target compounds.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of reaction products derived from this compound.

Question 1: My TLC plate shows my desired product, but it's contaminated with unreacted this compound. How can I effectively remove the starting material?

Answer: This is a common issue, as this compound is a relatively non-polar alkyl halide. The optimal removal strategy depends on the properties of your product.

-

Causality: The starting material will likely have a high Rf value in typical normal-phase chromatography systems (e.g., hexane/ethyl acetate). If your product is significantly more polar, separation by flash column chromatography is the most straightforward approach.

-

Recommended Protocol: Flash Column Chromatography.

-

Solvent System Selection: First, optimize your solvent system using Thin-Layer Chromatography (TLC).[3][4] Aim for a system where your product has an Rf of ~0.25-0.35 and the starting material is well-separated with a higher Rf. A gradient elution is often most effective.

-

Column Packing: Dry-pack your column with silica gel for optimal resolution.[5]

-

Loading: Adsorb your crude product onto a small amount of silica gel (dry loading). This technique prevents band broadening and improves separation compared to liquid loading, especially if your crude product has low solubility in the initial eluent.[5]

-

Elution: Begin with a low-polarity mobile phase (e.g., 100% hexane) to first elute the non-polar impurities and unreacted starting material. Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your desired, more polar product.

-

-

Alternative Strategy (Chemical Quench): If your product is stable to amines and chromatography is still challenging, you can quench the unreacted alkyl bromide. After the primary reaction is complete (as monitored by TLC), add a small amount of a high-boiling, nucleophilic amine like diethylamine or piperidine to the reaction mixture. This will react with the remaining this compound to form a highly polar aminomethyl derivative, which can then be easily removed by an acidic wash during workup or will remain at the baseline of a silica gel column. This approach must be validated on a small scale to ensure it does not affect your desired product.

Question 2: I'm observing significant streaking or tailing of my sulfur-containing product during column chromatography. What causes this and how can I fix it?

Answer: Streaking is often indicative of an undesirable interaction between your compound and the stationary phase. For sulfur-containing heterocycles, this can be due to two main reasons: the basicity of the sulfide and the acidity of the silica gel surface.

-

Causality: The lone pairs of electrons on the sulfur atom can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to slow elution and band tailing.

-

Solutions:

-

Mobile Phase Modifier: Add a small amount of a competitive base to your mobile phase to neutralize the acidic sites on the silica. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1%. The triethylamine will preferentially bind to the silanol groups, allowing your thiopyran derivative to elute more cleanly.

-

Alternative Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase.

-

Neutral Alumina: Alumina is less acidic than silica gel and can be an excellent alternative for purifying basic or acid-sensitive compounds.

-

Reversed-Phase Chromatography (C18): If your compound has sufficient polarity, reversed-phase chromatography can be a powerful tool. Here, the stationary phase is non-polar (C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.

-

-

Question 3: My product appears to be decomposing on the silica gel column. How can I confirm this and what purification method should I use instead?

Answer: Product decomposition on silica is a serious issue, often seen with sensitive functional groups. The Lewis acidic nature of silica gel can catalyze degradation.

-

Diagnostic Test (TLC Stability Check):

-

Dissolve a small amount of your crude product in a suitable solvent.

-

Spot the solution on a TLC plate and let the spot dry completely.

-

Leave the TLC plate on the benchtop for 1-2 hours.

-

Develop the plate in an appropriate solvent system.

-

If you observe new spots that were not present in the initial crude mixture, your compound is likely degrading on the silica.

-

-

Alternative Purification Strategies:

-

Preparative HPLC: High-Performance Liquid Chromatography, especially reversed-phase HPLC, is often the best choice for purifying unstable compounds. The shorter residence time on the column and the different stationary phase can prevent degradation.

-

Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity without the use of chromatography.[6] This technique relies on differences in solubility between your product and impurities in a chosen solvent at different temperatures.

-

Kugelrohr Distillation: For thermally stable, non-polar liquid products, Kugelrohr distillation under high vacuum can be an effective way to separate them from non-volatile impurities. The boiling point of the related compound 4-(bromomethyl)tetrahydro-2H-pyran is 86 °C at 20 mmHg, which can serve as a rough guide.[7][8]

-

Frequently Asked Questions (FAQs)

Question 1: What are the best practices for monitoring reactions involving this compound using Thin-Layer Chromatography (TLC)?

Answer: Effective reaction monitoring is crucial for determining reaction completion and identifying potential side products.[9][10]

-

General Protocol:

-

Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a baseline in pencil about 1 cm from the bottom.

-

Spotting: Always spot three lanes for comparison: your starting material (SM), the reaction mixture (RM), and a co-spot (C) where the reaction mixture is spotted directly on top of the starting material spot.[10] This helps to confirm the identity of the starting material spot in the reaction lane.

-

Solvent System: A binary mixture of hexane and ethyl acetate is a good starting point for many derivatives.[4] Adjust the ratio to achieve good separation.

-

Visualization:

-

UV Light (254 nm): If your product contains a UV-active chromophore, this is the first and easiest visualization method.

-

Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain. It reacts with most organic compounds, especially those that can be oxidized, like sulfides.

-

p-Anisaldehyde Stain: This stain, followed by gentle heating, can give a range of colors for different functional groups and is very useful for visualization.[3]

-

-

| Compound Type | Recommended Solvent System (Hexane:EtOAc) | Typical Rf Range | Visualization |

| Starting Material (Alkyl Bromide) | 9:1 to 4:1 | 0.6 - 0.8 | KMnO₄, p-Anisaldehyde |

| Ether/Thioether Products | 4:1 to 1:1 | 0.4 - 0.6 | KMnO₄, p-Anisaldehyde |

| Amine Products | 1:1 to 100% EtOAc (+ 1% Et₃N) | 0.2 - 0.5 | KMnO₄, Ninhydrin |

| Ester Products | 4:1 to 1:1 | 0.5 - 0.7 | KMnO₄, p-Anisaldehyde |

Question 2: My final product is a solid. What is a reliable, step-by-step protocol for purification by recrystallization?

Answer: Recrystallization is a powerful technique for achieving high analytical purity for solid compounds.[11] The key is selecting an appropriate solvent.

-

Step 1: Solvent Selection.

-

The ideal solvent should dissolve your compound poorly at room temperature but very well at its boiling point.

-

Test small amounts of your crude solid in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof) to find a suitable one.

-

-

Step 2: Recrystallization Protocol.

-

Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

-

Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. It is crucial to add the solvent portion-wise to avoid adding too much.

-

If the solution is colored due to impurities, you may add a small amount of activated charcoal and hot filter the mixture through a short plug of Celite to remove the colored impurities.

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process. Slow cooling encourages the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Dry the crystals under high vacuum to remove all residual solvent.

-

-

Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals, it may be due to cooling too quickly or the presence of impurities. Try adding a small amount of hot solvent to redissolve the oil and allow it to cool even more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help induce nucleation.

Question 3: I suspect my product has been oxidized to the corresponding sulfoxide or sulfone. How would this affect purification?

Answer: Oxidation of the thiopyran sulfur is a potential side reaction, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures. The resulting sulfoxide and sulfone are significantly more polar than the parent sulfide.[12][13]

-

Impact on Purification:

-

TLC Analysis: The sulfoxide and sulfone derivatives will have much lower Rf values than the corresponding sulfide. You will see new, more polar spots appear on your TLC plate.

-